4-cyclopropylbutanal

Description

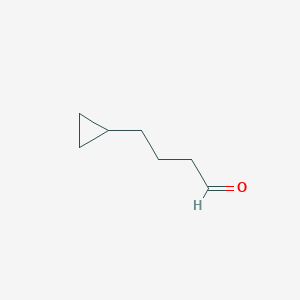

4-Cyclopropylbutanal (C₇H₁₂O, molecular weight: 112.09 g/mol) is an aldehyde derivative featuring a cyclopropane ring attached to the fourth carbon of a butanal chain. The aldehyde functional group (-CHO) at the terminal position confers high reactivity, particularly toward nucleophilic addition reactions. The cyclopropyl substituent introduces steric strain due to its three-membered ring structure, which may influence its stability and reactivity in synthetic applications. This compound is part of a broader class of cyclopropane-containing aldehydes, which are of interest in organic synthesis for constructing strained ring systems or bioactive molecules .

Properties

IUPAC Name |

4-cyclopropylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-2-1-3-7-4-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABGPAHHLRXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbutanal can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl carbene with aldehydes. Another method includes the reaction of cyclopropylalkynes with aldehydes . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropanecarbonitrile and acetaldehyde in the presence of potassium t-butoxide. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbutanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The cyclopropane ring can undergo substitution reactions, especially under UV light.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogens like bromine (Br2) and chlorine (Cl2) are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

4-Cyclopropylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropylbutanal involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

4-Cyclopropylbutanal is compared below with other C₇H₁₂O isomers and related compounds (Table 1). Key distinctions arise from functional groups (aldehyde vs. ketone, alcohol, or ester) and substituent ring systems (cyclopropyl vs. cyclobutyl).

Table 1: Comparative Properties of this compound and Analogs

| Compound Name | Molecular Formula | Functional Group | Ring System | Patent Count | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₇H₁₂O | Aldehyde | Cyclopropyl | Not specified* | High reactivity (aldehyde), strained ring |

| 3,3-Dimethylcyclopentanone | C₇H₁₂O | Ketone | Cyclopentane | 544 | Moderate reactivity (ketone), stable |

| 2-Heptyn-1-ol | C₇H₁₂O | Alcohol | None | 413 | Alkyne alcohol; acidic proton at alkyne |

| 2-Cyclobutylpropanal | C₇H₁₂O | Aldehyde | Cyclobutyl | Not specified* | Less strained ring vs. cyclopropyl |

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C₉H₁₂O₄ | Ester/ketone | Cyclopropyl | N/A | Low reactivity (ester); bifunctional |

Patent and Industrial Relevance

- 3,3-Dimethylcyclopentanone leads in patent activity (544 patents), suggesting broad industrial use, likely as a flavorant or intermediate in pharmaceuticals .

- 2-Heptyn-1-ol (413 patents) may see applications in polymer chemistry or as a precursor to conjugated enynes.

- This compound ’s lower patent activity implies niche applications, possibly in specialized organic syntheses or agrochemicals .

Biological Activity

4-Cyclopropylbutanal is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its biochemical interactions, cellular effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a butanal chain. This unique structure contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is , and it exhibits properties that make it a candidate for further biological studies.

Biochemical Interactions

Enzyme Interaction:

Research indicates that this compound can act as a probe in biological studies, particularly in investigating enzyme mechanisms and metabolic pathways. It has been observed to interact with key enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the nervous system. This interaction can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

Cellular Effects:

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Studies have shown that this compound affects the expression of genes involved in oxidative stress responses, leading to alterations in reactive oxygen species (ROS) levels and subsequent cellular damage. The modulation of these pathways suggests its potential role in neuroprotective strategies.

Case Studies

-

Neuroprotective Effects:

In laboratory settings, this compound has demonstrated neuroprotective effects at lower doses, improving neurotransmission and reducing oxidative stress. For instance, studies involving animal models indicated that administration of the compound resulted in decreased markers of oxidative damage in neuronal tissues. -

Dose-Dependent Effects:

The biological activity of this compound varies significantly with dosage. Lower doses were associated with beneficial effects on cell function, while higher doses could lead to cytotoxicity due to excessive inhibition of acetylcholinesterase and increased ROS production.

Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase, increasing acetylcholine levels | |

| Neuroprotection | Reduces oxidative stress and protects neuronal cells | |

| Dose-Dependent Toxicity | Higher doses lead to cytotoxicity due to ROS accumulation |

Applications in Medicinal Chemistry

This compound's interactions with biological systems position it as a valuable compound in medicinal chemistry. Its potential applications include:

- Drug Development: The compound serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Research Tool: Its ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways and enzyme mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.